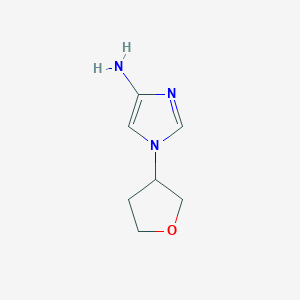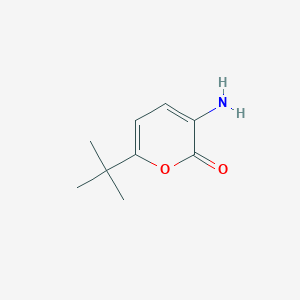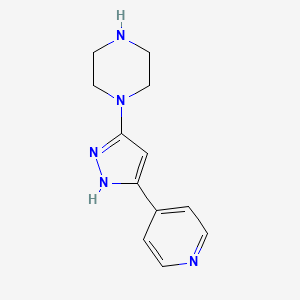
1-Chloro-2-methyldecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-methyldecane is an organic compound belonging to the class of alkyl halides. It is characterized by a chlorine atom attached to the first carbon of a decane chain, with a methyl group attached to the second carbon. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyldecane can be synthesized through the chlorination of 2-methyldecane. This process typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions must be carefully controlled to ensure the selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are mixed and exposed to controlled chlorination conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-methyldecane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Elimination Reactions: In the presence of strong bases like sodium ethoxide, this compound can undergo elimination reactions to form alkenes.
Major Products:
Substitution Reactions: The major products include alcohols, ethers, or amines, depending on the nucleophile used.
Elimination Reactions: The major product is 2-methyldecene.
Aplicaciones Científicas De Investigación
1-Chloro-2-methyldecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and elimination mechanisms.
Biology: While not directly used in biological systems, derivatives of this compound can be used in the synthesis of biologically active compounds.
Medicine: It can be a precursor in the synthesis of pharmaceutical compounds, particularly those requiring a specific alkyl chain length.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-methyldecane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution. The chlorine atom, being electronegative, withdraws electron density from the carbon chain, making the carbon atom more susceptible to nucleophilic attack. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the chlorine atom.
Comparación Con Compuestos Similares
1-Chlorodecane: Similar in structure but lacks the methyl group on the second carbon.
2-Chlorodecane: The chlorine atom is attached to the second carbon instead of the first.
1-Bromo-2-methyldecane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-Chloro-2-methyldecane is unique due to the specific positioning of the chlorine and methyl groups, which influences its reactivity and the types of reactions it undergoes. The presence of the methyl group can lead to steric hindrance, affecting the reaction rates and mechanisms compared to its non-methylated counterparts.
Propiedades
Fórmula molecular |
C11H23Cl |
|---|---|
Peso molecular |
190.75 g/mol |
Nombre IUPAC |
1-chloro-2-methyldecane |
InChI |
InChI=1S/C11H23Cl/c1-3-4-5-6-7-8-9-11(2)10-12/h11H,3-10H2,1-2H3 |
Clave InChI |
FNCYSQFDCZDQDD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















